6-Aminospiro[3.3]heptan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-aminospiro[3.3]heptan-7-ol |
InChI |
InChI=1S/C7H13NO/c8-5-3-7(4-5)2-1-6(7)9/h5-6,9H,1-4,8H2 |
InChI Key |
OUAYHRAFRHTWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1O)CC(C2)N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 6 Aminospiro 3.3 Heptan 1 Ol and Analogues
Retrosynthetic Analysis of the Spiro[3.3]heptane Amino Alcohol Core
The synthesis of 6-Aminospiro[3.3]heptan-1-ol and its derivatives often begins with a retrosynthetic analysis that disconnects the spirocyclic core into more readily available starting materials. A common strategy involves breaking the spiro[3.3]heptane framework down into two cyclobutane (B1203170) rings. One of the key intermediates in many synthetic approaches is a disubstituted spiro[3.3]heptane that can be further elaborated to introduce the desired amino and hydroxyl functionalities.
For instance, the synthesis of 1,6- and 1,5-disubstituted spiro[3.3]heptanes often starts from a common precursor, an O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. nih.gov The construction of the second cyclobutane ring can then be achieved through methods like dichloroketene (B1203229) addition or a Meinwald oxirane rearrangement. nih.gov Another approach considers the double alkylation of a malonate derivative as a key step in forming the spirocyclic keto ester, which can then be converted to the target amino alcohol. nih.gov
Cycloaddition-Based Methodologies
Cycloaddition reactions, particularly [2+2] cycloadditions, are a powerful tool for the formation of the cyclobutane rings inherent to the spiro[3.3]heptane skeleton.
[2+2] Cycloadditions for Spiro[3.3]heptane Formation
Thermal [2+2] cycloadditions between ketenes and alkenes are a recognized method for synthesizing 2,6-disubstituted spiro[3.3]heptanes. diva-portal.org For example, dichloroketene, generated in situ from either dichloroacetyl chloride or trichloroacetyl chloride, can react with an appropriate olefin to form the spirocyclic framework. diva-portal.org However, these reactions can sometimes result in low to moderate yields and often require chromatographic purification. diva-portal.org
More recently, visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a mild and efficient method for constructing spiro[3.3]heptane systems. rsc.orgacs.org This approach allows for the synthesis of complex and novel spirocyclic cores from olefins and various heterocycles. rsc.org For instance, an iridium(III) photosensitizer under blue light irradiation can promote the cross-selective [2+2] photocycloaddition of exocyclic arylidene oxetanes with electron-deficient alkenes to yield polysubstituted 2-oxaspiro[3.3]heptanes. acs.org
Stereocontrol in Cycloaddition Reactions
Achieving stereocontrol in cycloaddition reactions is crucial for the synthesis of specific stereoisomers of functionalized spiro[3.3]heptanes. The diastereoselectivity of [2+2] cycloadditions can be influenced by the choice of reactants and catalysts. For example, the thermal [2+2] cycloaddition between nitroalkenes and certain olefins, promoted by Schreiner's thiourea (B124793) catalyst, often exhibits good diastereoselectivity. rsc.org
Asymmetric synthesis of substituted 2,6-diazaspiro[3.3]heptanes has been achieved with high diastereoselectivity through [2+2] cycloaddition with imines. rsc.org Similarly, an asymmetric variant of a thermal Staudinger [2+2] cycloaddition has been reported for the synthesis of 2-azaspiro[3.3]heptane derivatives. rsc.org
Ring-Forming Reactions via Double Substitution and Alkylation
Sequential ring construction through double substitution and alkylation reactions provides an alternative and often higher-yielding pathway to the spiro[3.3]heptane core.
Malonate Alkylation Approaches
A classic and effective method for constructing the spiro[3.3]heptane framework is through the double alkylation of diethyl malonate. diva-portal.org This approach typically involves the reaction of a tetra-electrophilic species, such as pentaerythritol (B129877) tetrabromide, with a bis-nucleophile like diethyl malonate to form a 2,6-disubstituted spiro[3.3]heptane. diva-portal.org This multi-step synthesis often provides higher yields and may not require chromatographic purification. diva-portal.org The resulting spirocyclic keto ester from such a reaction serves as a versatile intermediate that can be further modified to introduce the desired functional groups. nih.gov
Recent advancements have also explored the use of malonate nucleophiles in palladium-catalyzed alkene difunctionalization reactions to synthesize substituted cyclopentanes, a strategy that could potentially be adapted for spirocycle synthesis. nih.gov
Sequential Ring Construction Methods
Sequential ring construction offers a convergent approach to building the spiro[3.3]heptane scaffold. A notable example is the synthesis of 6,6-difluorospiro[3.3]heptane derivatives starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov This common precursor undergoes double alkylation with various 1,1-binucleophiles to construct the second cyclobutane ring, allowing for the preparation of a diverse set of functionalized spiro[3.3]heptanes on a large scale. nih.gov
Another sequential method involves the Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative as a key step to build the 1,6-disubstituted spiro[3.3]heptane core. nih.gov This rearrangement has also been utilized in the synthesis of spiro[3.3]heptan-1-ones. researchgate.net These sequential strategies provide robust and scalable routes to a variety of spiro[3.3]heptane building blocks, which can then be converted to target molecules like this compound.
Stereoselective Synthesis of this compound and its Stereoisomers
The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure isomers of this compound is of paramount importance. These methods include the use of chiral auxiliaries, enzymatic transformations, and diastereoselective reactions.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.
A prominent strategy for introducing a chiral amino group into spiro[3.3]heptane systems involves a modified Strecker reaction. nih.gov For instance, the reaction of a spirocyclic ketone with a chiral amine auxiliary, such as (R)-α-phenylglycinol or the more stable Ellman's sulfinamide (tert-butanesulfinamide), can generate diastereomeric α-amino nitrile or sulfinamide adducts. nih.gov These diastereomers can then be separated chromatographically, followed by hydrolysis and removal of the auxiliary to yield the enantiopure amino acid or amine. While the diastereoselectivity of the initial addition can be moderate, the efficient separation of the resulting adducts makes this a viable approach. nih.gov
In a related methodology, the highly diastereoselective addition of cyclobutane-derived anions to chiral N-tert-butanesulfinyl aldimines has been reported for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgbeilstein-journals.org This approach achieves high diastereomeric ratios (up to 98:2), providing an efficient route to enantiomerically pure spirocyclic amines after a few subsequent synthetic steps. rsc.org
A classical resolution technique involves the formation of diastereomeric salts. For example, racemic spiro[3.3]heptane-2,6-dicarboxylic acid has been successfully resolved using the chiral resolving agent brucine, where the resulting diastereomeric salts are separated by crystallization. A similar principle can be applied to resolve racemic this compound by forming salts with a chiral acid, such as tartaric acid derivatives. smolecule.com
| Target Scaffold | Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 1,6-Substituted Spiro[3.3]heptane Amino Acids | Ellman's Sulfinamide | Strecker Reaction | Low to Moderate dr; Separable | nih.gov |
| 1-Substituted 2-Azaspiro[3.3]heptanes | Davis–Ellman's Imine | Nucleophilic Addition | Up to 98:2 dr | rsc.org |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Brucine | Diastereomeric Salt Resolution | 90% ee |
Enzymes are highly selective biocatalysts that can perform reactions with exceptional enantioselectivity and regioselectivity under mild conditions. Their use in the synthesis of chiral spiro[3.3]heptane derivatives represents a powerful and green alternative to classical chemical methods.
Kinetic resolution of racemic spiro[3.3]heptane derivatives has been achieved using hydrolases. For example, pig liver esterase (PLE) has been used for the asymmetric hydrolysis of 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. rsc.org This reaction selectively hydrolyzes some of the acetate (B1210297) groups, leading to the formation of an axially chiral bis(hydroxymethyl) derivative with moderate optical purity in high chemical yield. rsc.org Similarly, lipases, such as that from Burkholderia cepacia, have proven effective in the resolution of related cyclic alcohols, suggesting their applicability to the resolution of racemic this compound via enantioselective acylation or hydrolysis. scispace.com
More recently, ketoreductases (KREDs) have been employed to achieve remote stereocontrol in the synthesis of axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives. researchgate.net These enzymes can reduce a prochiral ketone with high enantioselectivity, establishing the stereochemistry of the resulting alcohol, which in turn dictates the axial chirality of the spirocyclic system. researchgate.net This enzymatic approach provides access to challenging chiral amines and alcohols that are difficult to synthesize via traditional methods.
| Enzyme | Substrate Type | Transformation | Outcome | Reference |
|---|---|---|---|---|
| Pig Liver Esterase (PLE) | Prochiral Tetra-acetate | Asymmetric Hydrolysis | Axially chiral diol, moderate ee | rsc.org |
| Ketoreductase (KRED) | Prochiral Ketone | Asymmetric Reduction | Axially chiral alcohol, high ee | researchgate.net |
| Lipase (e.g., from Burkholderia cepacia) | Racemic Alcohol/Ester | Kinetic Resolution | Enantiomerically enriched alcohol and ester | scispace.com |
Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over others. In the context of spiro[3.3]heptanes, this can be achieved by controlling the approach of a reagent to a chiral substrate or by using substrate-controlled reactions where existing stereocenters direct the formation of new ones.
A key strategy for constructing the spiro[3.3]heptane skeleton itself can be diastereoselective. For instance, the Lewis acid-catalyzed rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative has been used as a key step to build the functionalized spiro[3.3]heptane core. scispace.comrsc.org The stereochemistry of the starting material can influence the stereochemical outcome of the rearranged product.
As mentioned previously, the addition of nucleophiles to chiral imines, such as N-tert-butanesulfinyl imines, is a powerful diastereoselective method. The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thus establishing a new stereocenter with high control. rsc.orgbeilstein-journals.org This method has been applied to generate precursors for various spirocyclic amines with excellent diastereoselectivity. beilstein-journals.org
Protecting Group Strategies for Amino and Hydroxyl Functionalities
In the multistep synthesis of complex molecules like this compound, the selective protection and deprotection of the amino and hydroxyl groups are crucial. organic-chemistry.org The choice of protecting groups must be orthogonal, meaning that one can be removed without affecting the other, allowing for the selective modification of each functional group. organic-chemistry.org
For the Amino Group: Carbamates are the most common protecting groups for amines.
tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane). nih.govug.edu.pl
Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, the Cbz group is typically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups. ug.edu.pl
9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is often used in orthogonal strategies with acid-labile groups like Boc. organic-chemistry.org
Sulfonamides: Groups like the p-toluenesulfonyl (Tosyl, Ts) group are very robust and can protect amines under harsh conditions. rsc.org Sulfinamides, such as the tert-butanesulfinamide group, serve as both a protecting group and a chiral auxiliary. researchgate.net
For the Hydroxyl Group: Ethers and silyl (B83357) ethers are common choices for protecting alcohols.
Silyl Ethers (e.g., TMS, TES, TBDPS): These groups offer a wide range of stabilities, which can be tuned based on the steric bulk of the silicon substituents. They are typically removed with fluoride (B91410) ion sources (e.g., TBAF).
Benzyl (Bn) Ether: A robust protecting group that can be removed by hydrogenolysis, often concurrently with a Cbz group.
p-Methoxybenzyl (PMB) Ether: This group can be removed under oxidative conditions (e.g., with DDQ or CAN), providing orthogonality with many other protecting groups. nih.gov
A double sulfinylation/hydrolysis strategy has been developed for the selective mono-protection of N-sulfinyl amino alcohols, demonstrating a sophisticated approach to managing these two functionalities simultaneously. researchgate.net
Green Chemistry Principles in the Synthesis of Spiro Amino Alcohols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of spiro compounds is increasingly incorporating these principles to create more sustainable and efficient routes. bohrium.com
Key green strategies applicable to the synthesis of this compound and its analogues include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol-water mixtures is a primary goal. bohrium.comtandfonline.com On-water synthesis, where the reaction is performed in an aqueous suspension, can sometimes lead to enhanced reaction rates and selectivities. rsc.org
Catalysis: The use of catalysts, especially recyclable or bio-based ones, is preferred over stoichiometric reagents to minimize waste. bohrium.comutrgv.edu Organocatalysts, such as the bio-organic catalyst taurine, and recyclable solid acid catalysts have been employed in the synthesis of spiroheterocycles. bohrium.comrsc.org
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound sonication can significantly shorten reaction times and reduce energy consumption compared to conventional heating. tandfonline.comutrgv.edu
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are excellent examples of atom-economical processes used for synthesizing spiro compounds. rsc.orgutrgv.edu
Renewable Feedstocks: While not yet widely reported specifically for the spiro[3.3]heptane core, the future of green chemistry in this area may involve utilizing starting materials derived from renewable resources.
One-pot syntheses that combine several steps without isolating intermediates, often facilitated by recyclable catalysts in green solvents, represent an ideal green approach for the efficient production of complex spirocyclic structures. tandfonline.commdpi.com
Chemical Reactivity and Transformation Studies of 6 Aminospiro 3.3 Heptan 1 Ol
Reactions of the Hydroxyl Group
Nucleophilic Substitutions at the Hydroxyl-Bearing Carbon
The hydroxyl group of 6-aminospiro[3.3]heptan-1-ol represents a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the synthesis of diverse derivatives. These transformations typically involve the initial conversion of the hydroxyl group into a better leaving group, followed by displacement by a nucleophile.
One common strategy involves the activation of the hydroxyl group as a sulfonate ester, such as a mesylate or tosylate. For instance, in a synthetic route analogous to the functionalization of similar spirocyclic systems, the hydroxyl group of a protected this compound derivative can be treated with methanesulfonyl chloride in the presence of a base to form the corresponding mesylate. This mesylate is a highly effective leaving group and can be readily displaced by various nucleophiles. A notable example from patent literature demonstrates the displacement of a mesylate with sodium cyanide to introduce a cyanomethyl group, which can be further elaborated.
Another important class of nucleophilic substitution is ether formation. The Williamson ether synthesis, while classic, remains a viable method. In a related context, patent literature describes the formation of an ether linkage by reacting a hydroxyl-bearing spiro[3.3]heptane with a suitable electrophile under basic conditions, such as in the preparation of 4-((6-aminospiro[3.3]heptan-2-yl)oxy)pyrimidine-5-carboxamide. google.com This highlights the potential for the hydroxyl group of this compound to act as a nucleophile in the presence of a strong base to deprotonate it to the corresponding alkoxide.
The following table summarizes representative nucleophilic substitution reactions at the hydroxyl-bearing carbon of this compound derivatives, based on established methodologies for similar scaffolds.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Mesylation | Methanesulfonyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | 6-(Protected-amino)spiro[3.3]heptan-1-yl methanesulfonate | google.com |
| Cyanation | Sodium cyanide, DMSO, 70 °C | 2-(6-(Protected-amino)spiro[3.3]heptan-2-yl)acetonitrile | google.com |
| Etherification | NaH, Electrophile (e.g., R-X), THF | 6-(Protected-amino)-1-alkoxyspiro[3.3]heptane | google.com |
Reactions Involving the Spiro[3.3]heptane Core
The spiro[3.3]heptane core, with its inherent ring strain and defined stereochemistry, offers opportunities for further functionalization and structural modification.
Functionalization of the spiro[3.3]heptane ring system often leverages precursor molecules where the core is constructed with existing functional groups that can be subsequently modified. Synthetic strategies frequently commence with a more readily available starting material, such as 3-oxocyclobutanecarboxylic acid, which is then elaborated to construct the spirocyclic framework. nih.govrsc.org
For instance, the introduction of substituents on the cyclobutane (B1203170) rings can be achieved through multi-step sequences involving [2+2] cycloadditions. The synthesis of various substituted spiro[3.3]heptanes has been reported, showcasing the versatility of this scaffold in presenting functional groups in precise spatial orientations. diva-portal.org While direct C-H functionalization of the unsubstituted positions on the this compound core is challenging, the synthesis of derivatives with functional handles on the ring allows for a wide range of subsequent chemical transformations.
The strained nature of the spiro[3.3]heptane system makes it susceptible to ring-opening or ring-expansion reactions under specific conditions, although such reactions for this compound itself are not extensively documented. However, the reactivity of related spirocyclic compounds provides insights into potential transformations. For example, spiro[3.3]heptane can undergo cleavage of one of the cyclobutane rings to yield linear or branched hydrocarbons. ambeed.com
Furthermore, rearrangement reactions of precursors can lead to the formation of the spiro[3.3]heptane core. A notable example is the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates to afford spiro[3.3]heptan-1-ones. While this is a method for scaffold construction rather than a reaction of the pre-formed spirocycle, it underscores the thermodynamic driving forces associated with the strained ring systems.
The potential for ring-opening polymerization of spirocyclic monomers is another area of interest, though specific studies on this compound in this context are not available.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. organic-chemistry.org The bifunctional nature of this compound, possessing both a primary amine and a secondary alcohol, makes it a potentially valuable substrate for various MCRs.
While specific examples of this compound participating in MCRs are not prominently reported in the literature, its functional groups are well-suited for reactions such as the Ugi and Passerini reactions.
Potential in Ugi Four-Component Reaction (U-4CR): The primary amino group of this compound could serve as the amine component in the U-4CR, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid. This would lead to the formation of a complex α-acylamino carboxamide derivative incorporating the spiro[3.3]heptane scaffold.
Potential in Passerini Three-Component Reaction (P-3CR): The hydroxyl group, after a potential oxidation to the corresponding ketone, could participate as the carbonyl component in a Passerini reaction with a carboxylic acid and an isocyanide to yield an α-acyloxy carboxamide. organic-chemistry.org Alternatively, the amino group could be transformed into an isocyanide, which is a key reactant in both Ugi and Passerini reactions.
The following table outlines the hypothetical participation of this compound or its derivatives in these MCRs.
| Multi-Component Reaction | Potential Role of this compound | Reactants | Product Type |
| Ugi Reaction | Amine component | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide |
| Passerini Reaction | Carbonyl component (after oxidation) | Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
The exploration of this compound in such reactions could open new avenues for the rapid generation of libraries of complex, three-dimensional molecules for drug discovery and other applications.
Derivatization and Structural Modification of the 6 Aminospiro 3.3 Heptan 1 Ol Scaffold
Design Principles for Novel Analogues
The design of novel analogues of 6-Aminospiro[3.3]heptan-1-ol is guided by several key principles aimed at systematically exploring chemical space and modulating molecular properties. These strategies primarily involve the strategic repositioning of functional groups and the introduction of heteroatoms into the core framework.
Exploration of Positional Isomers
The exploration of positional isomers of the amino and hydroxyl groups on the spiro[3.3]heptane core is a fundamental strategy to create a diverse set of analogues with distinct spatial arrangements of substituents. The rigid nature of the spiro[3.3]heptane skeleton means that each positional isomer presents a unique vector for its functional groups, which can significantly influence its chemical reactivity and interactions with other molecules. For instance, the relative positioning of the amino and hydroxyl groups in isomers such as 6-Aminospiro[3.3]heptan-2-ol and 3-Aminospiro[3.3]heptan-1-ol dictates the potential for intramolecular interactions and the steric accessibility of each functional group.
The synthesis of these isomers often requires distinct synthetic strategies, starting from appropriately functionalized cyclobutane (B1203170) precursors. The choice of synthetic route is critical in controlling the regioselectivity of the functional group placement.
| Isomer | IUPAC Name | CAS Number |
| Target Compound | This compound | Not available |
| Positional Isomer 1 | 6-Aminospiro[3.3]heptan-2-ol | 1820979-19-8 (HCl salt) |
| Positional Isomer 2 | 3-Aminospiro[3.3]heptan-1-ol | Not available |
Incorporation of Heteroatoms into the Spiro[3.3]heptane Framework
A powerful design principle for modifying the this compound scaffold is the incorporation of heteroatoms such as nitrogen and oxygen into the spirocyclic core. This creates novel heterocyclic systems, such as azaspiro[3.3]heptanes and oxaspiro[3.3]heptanes, which can act as bioisosteres for common carbocyclic and heterocyclic rings found in bioactive molecules. tcichemicals.com For example, the 2-oxa-6-azaspiro[3.3]heptane moiety has been proposed as a valuable surrogate for morpholine, offering potential improvements in physicochemical properties. thieme.dersc.org Similarly, 2,6-diazaspiro[3.3]heptane has been utilized as a bioisostere for piperazine. rsc.org
The introduction of heteroatoms alters the electronic properties, polarity, and hydrogen bonding capabilities of the scaffold, while largely maintaining its rigid three-dimensional conformation. This allows for fine-tuning of molecular properties in a predictable manner. The synthesis of these heteroatomic analogues typically involves the cyclization of appropriately substituted acyclic precursors containing the desired heteroatoms.
| Heteroatomic Scaffold | Parent Carbocycle Isostere | Key Features |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Increased 3D character, potential for improved metabolic stability. thieme.dersc.org |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Rigid scaffold, precise vector control of substituents. rsc.org |
| 2-Azaspiro[3.3]heptane | Piperidine | Conformationally restricted amine, useful in drug design. |
Synthesis of Diversified Libraries of this compound Derivatives
The generation of diversified chemical libraries from the this compound scaffold is crucial for exploring its potential in various applications. These libraries are constructed through systematic derivatization of the primary amino and secondary hydroxyl groups.
A common approach involves the use of protecting group strategies to allow for selective functionalization of either the amino or hydroxyl group. For instance, the amino group can be protected with a tert-butyloxycarbonyl (Boc) group, enabling a wide range of reactions to be performed on the hydroxyl group, such as acylation, etherification, or oxidation. Subsequent deprotection of the amino group allows for its derivatization through reactions like amidation, sulfonylation, and reductive amination.
This modular approach allows for the creation of a large number of derivatives from a common intermediate. The rigid spiro[3.3]heptane core ensures that the diversity elements are projected into distinct regions of three-dimensional space, which is a highly desirable feature for libraries used in drug discovery and materials science.
Below is a representative table of potential derivatization reactions that can be employed to generate a diversified library from this compound.
| Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |
| Amino | Acylation | Acid chlorides, Anhydrides | Amide |
| Amino | Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Amino | Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |
| Amino | Alkylation | Alkyl halides | Secondary or Tertiary Amine |
| Hydroxyl | Acylation | Acid chlorides, Anhydrides | Ester |
| Hydroxyl | Etherification | Alkyl halides | Ether |
| Hydroxyl | Oxidation | Oxidizing agents (e.g., PCC, Swern) | Ketone |
Elucidation of Structure-Reactivity Relationships within Spiro Amino Alcohol Derivatives
The chemical reactivity of the functional groups on the this compound scaffold and its derivatives is significantly influenced by the rigid and sterically demanding nature of the spiro[3.3]heptane core. Understanding these structure-reactivity relationships is essential for predicting reaction outcomes and designing efficient synthetic routes.
The reactivity of both the amino and hydroxyl groups can be attenuated by steric hindrance imposed by the spirocyclic framework. For example, the approach of bulky reagents to either functional group may be restricted, potentially leading to slower reaction rates compared to analogous acyclic or less constrained cyclic systems.
Furthermore, the relative orientation of the amino and hydroxyl groups in different positional isomers can lead to distinct reactivity profiles. In isomers where the groups are in close proximity, intramolecular hydrogen bonding or anchimeric assistance may influence reaction pathways and rates. For instance, in certain conformations, the hydroxyl group could act as a directing group or a participating nucleophile in reactions involving the amino group, and vice versa.
The table below outlines potential reactivity trends based on the structural features of the spiro[3.3]heptane scaffold.
| Structural Feature | Influence on Reactivity | Potential Outcome |
| Rigid Spirocyclic Core | Steric hindrance around functional groups. | Slower reaction rates with bulky reagents; potential for increased selectivity. |
| Fixed Bond Angles | Constrained transition state geometries. | Altered reaction kinetics and product distributions compared to flexible systems. |
| Proximity of Functional Groups | Potential for intramolecular interactions (e.g., hydrogen bonding). | Influence on acidity/basicity of functional groups; potential for intramolecular catalysis or side reactions. |
| Positional Isomerism | Different steric environments and through-space distances between functional groups. | Varied reactivity and regioselectivity in derivatization reactions for each isomer. |
Advanced Structural Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate stereochemical details of 6-Aminospiro[3.3]heptan-1-ol. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the connectivity of atoms and the relative orientation of substituents on the spiro[3.3]heptane framework.
In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their spatial environment. For instance, the protons on the cyclobutane (B1203170) rings exhibit complex splitting patterns due to geminal and vicinal couplings. The relative stereochemistry of the amino and hydroxyl groups can be inferred from the through-space interactions observed in two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY). The observation of a NOESY correlation between the protons on the carbons bearing the amino and hydroxyl groups would indicate a cis relationship, while the absence of such a correlation would suggest a trans arrangement.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are influenced by the nature and orientation of the attached functional groups. The spiro carbon atom, being a quaternary center, typically appears as a distinct singlet in the ¹³C NMR spectrum.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a cis-6-Aminospiro[3.3]heptan-1-ol Isomer
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H | 4.1-4.3 (m) | 70-75 |
| C2/C4-H | 1.8-2.2 (m) | 30-35 |
| C3-H | 1.6-1.9 (m) | 20-25 |
| C5 (spiro) | - | 45-50 |
| C6-H | 3.5-3.7 (m) | 50-55 |
| C7/C8-H | 1.9-2.3 (m) | 35-40 |
| NH₂ | 1.5-2.5 (br s) | - |
| OH | 2.0-3.0 (br s) | - |
Note: This is a hypothetical representation and actual chemical shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for monitoring the progress of its synthesis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its chemical formula (C₇H₁₃NO).
During the synthesis of this compound, for example, via the reduction of a corresponding amino ketone, mass spectrometry can be used to track the disappearance of the starting material and the appearance of the desired product. This real-time monitoring allows for the optimization of reaction conditions, such as reaction time and temperature, to maximize the yield and purity of the product.
Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar molecules like this compound. In the positive ion mode, the molecule is typically observed as its protonated form, [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion, characteristic daughter ions are produced, which can provide valuable structural information and help to distinguish between isomers.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [C₇H₁₃NO + H]⁺ | 128.1075 | 128.1073 |
| [C₇H₁₃NO + Na]⁺ | 150.0895 | 150.0892 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com For this compound, obtaining a suitable single crystal allows for the precise measurement of bond lengths, bond angles, and torsional angles within the spiro[3.3]heptane framework.
The resulting crystal structure would definitively establish the relative stereochemistry of the amino and hydroxyl groups as either cis or trans. Furthermore, for an enantiomerically pure sample, X-ray crystallography can be used to determine the absolute configuration at the chiral centers. This is typically achieved by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. nih.gov The Flack parameter, derived from the crystallographic data, provides a reliable indicator of the absolute stereochemistry. A value close to zero indicates that the correct enantiomer has been modeled, while a value close to one suggests that the inverted structure is the correct one.
The solid-state packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding between the amino and hydroxyl groups, can also be elucidated from the X-ray diffraction data.
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment
As this compound possesses chiral centers, it can exist as a pair of enantiomers. The assessment of the enantiomeric purity of a sample is crucial, particularly in pharmaceutical applications where the two enantiomers may exhibit different biological activities.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the enantiomers of a chiral compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is critical for achieving optimal separation.
Table 3: Illustrative Chiral HPLC Method for this compound
| Parameter | Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 10.2 min |
Note: This is an illustrative example, and method development would be required to optimize the separation for this specific compound.
In addition to chromatography, spectroscopic methods can also be employed to assess enantiomeric purity. Chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by standard NMR spectroscopy. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric ratio. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also provide information about the enantiomeric composition and the absolute configuration of the sample by comparing the experimental spectrum to that of a known standard or to theoretical calculations.
Computational Chemistry and Theoretical Studies of 6 Aminospiro 3.3 Heptan 1 Ol
Conformational Analysis and Energy Landscapes of Spiro[3.3]heptane Amino Alcohols
The conformational behavior of 6-Aminospiro[3.3]heptan-1-ol is primarily dictated by the inherent structure of the spiro[3.3]heptane framework, which consists of two cyclobutane (B1203170) rings sharing a single carbon atom. X-ray diffraction studies of various spiro[3.3]heptane derivatives have consistently shown that the cyclobutane rings are not planar but are puckered. nih.gov This puckering is a key determinant of the spatial orientation of substituents.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to explore the potential energy surface of spiro[3.3]heptane amino alcohols. These calculations help identify stable conformers and the energy barriers between them. For a 1,6-disubstituted spiro[3.3]heptane like this compound, the primary conformational variables include the degree of puckering of each ring and the pseudo-axial or pseudo-equatorial positioning of the amino and hydroxyl groups.
| Structural Parameter | Typical Value Range | Computational Method |
|---|---|---|
| Cyclobutane Ring Puckering Angle | 12° - 22° | X-ray Crystallography nih.gov |
| C-C Bond Length (in ring) | 1.53 - 1.56 Å | DFT / X-ray |
| C-C-C Bond Angle (in ring) | ~88° - 91° | DFT / X-ray |
Electronic Structure and Bonding Analysis
Theoretical calculations are indispensable for elucidating the electronic properties of this compound. Quantum chemical methods are used to compute a range of electronic descriptors that govern the molecule's reactivity and intermolecular interactions.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's nucleophilic and electrophilic character. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, indicating its role as the primary site for electrophilic attack. The LUMO would likely be distributed across the carbon-oxygen and carbon-nitrogen bonds.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule. For this compound, these maps would show negative potential (red) around the oxygen and nitrogen atoms, corresponding to their high electron density and ability to act as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups, identifying them as hydrogen bond donors.
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of bonding and orbital interactions. This method can quantify the hybridization of atoms, analyze charge transfer interactions between orbitals, and assess the strength of intramolecular hydrogen bonds, providing a quantitative understanding of the electronic factors that stabilize the molecule's structure.
Reaction Mechanism Predictions for Synthetic Transformations
Computational chemistry plays a vital role in understanding and predicting the mechanisms of reactions used to synthesize and modify spiro[3.3]heptane derivatives. Theoretical studies can model reaction pathways, identify transition states, and calculate activation energies, offering insights that are often difficult to obtain experimentally. dntb.gov.ua
For the synthesis of the spiro[3.3]heptane scaffold, key reactions include [2+2] cycloadditions and rearrangements. nih.gov For instance, in the synthesis of 1,6-disubstituted spiro[3.3]heptanes, a Meinwald oxirane rearrangement has been utilized as a key step. nih.gov Computational modeling of such a reaction would involve:
Locating Reactant and Product Structures: Optimizing the geometries of the starting oxirane and the resulting spirocyclic ketone.
Transition State Searching: Identifying the high-energy transition state structure that connects the reactant and product.
Calculating Activation Energy: Determining the energy barrier for the reaction, which correlates with the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that the identified transition state correctly connects the reactant and product on the potential energy surface.
These theoretical predictions can help optimize reaction conditions, explain observed regioselectivity and stereoselectivity, and guide the design of new synthetic routes to functionalized spiro[3.3]heptane building blocks.
Molecular Modeling for Scaffold Design and Bioisosteric Replacements
The spiro[3.3]heptane core is highly valued in medicinal chemistry as a three-dimensional scaffold and a bioisostere for more common ring systems. rsc.org Its rigidity and well-defined geometry make it an attractive replacement for flexible chains or other cyclic structures like cyclohexane (B81311) and even phenyl rings. researchgate.netchemrxiv.orgnih.gov
Molecular modeling is used to assess the suitability of the spiro[3.3]heptane scaffold as a bioisostere by comparing its structural properties to a target fragment:
Shape and Volume Analysis: Computational tools can overlay a spiro[3.3]heptane derivative like this compound with a known active molecule to evaluate steric compatibility.
Pharmacophore Matching: The spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, charged groups) is critical for biological activity. Modeling ensures that the amino and hydroxyl groups on the spiro[3.3]heptane scaffold can mimic the pharmacophoric features of the original molecule.
Structural analysis has shown that 1,6-disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates for cis-1,4-disubstituted or trans-1,3-disubstituted cyclohexanes, depending on their stereochemistry. acs.org More surprisingly, the scaffold has also been shown to effectively mimic the non-collinear exit vectors of meta- and para-substituted phenyl rings. nih.govresearchgate.net This ability to serve as a saturated, three-dimensional replacement for a flat aromatic ring is a significant advantage in scaffold design, allowing for the exploration of new chemical space.
Analysis of Exit Vector Parameters and Three-Dimensional Shape
A quantitative description of the three-dimensional shape and substituent orientation of molecular scaffolds can be achieved through Exit Vector Plot (EVP) analysis. researchgate.net This computational approach characterizes the relative spatial orientation of two substituents (or "exit vectors") on a scaffold using four geometric parameters. This method is particularly useful for comparing different scaffolds and for rationally designing molecules with specific three-dimensional geometries. spirochem.com
The EVP parameters provide a powerful way to visualize and classify the chemical space occupied by disubstituted scaffolds. Studies on 1,6-disubstituted spiro[3.3]heptanes have utilized EVP analysis to compare their geometry to that of substituted cyclohexanes, confirming their potential as rigid bioisosteres. researchgate.netacs.org The non-collinear nature of the substituents on the spiro[3.3]heptane core is a key feature captured by this analysis, distinguishing it from linear scaffolds. chemrxiv.orgnih.gov This inherent three-dimensionality is a desirable trait in modern drug design for improving properties such as target selectivity.
| Parameter | Description | Significance for Spiro[3.3]heptane |
|---|---|---|
| Distance (r) | The distance between the points of attachment of the substituents. | Defines the separation of functional groups. |
| Angle (φ1) | The angle between the first exit vector and the line connecting the attachment points. | Describes the orientation of the first substituent. |
| Angle (φ2) | The angle between the second exit vector and the line connecting the attachment points. | Describes the orientation of the second substituent. |
| Dihedral Angle (θ) | The torsion angle between the two exit vectors. | Quantifies the non-planarity or "twist" between the substituents. A key measure of 3D character. |
Applications of 6 Aminospiro 3.3 Heptan 1 Ol As a Chemical Building Block and Scaffold
Role as Chiral Building Blocks in Organic Synthesis
The inherent chirality of 6-Aminospiro[3.3]heptan-1-ol, arising from the spirocyclic core and the substituted positions, makes it a compelling chiral building block in asymmetric synthesis. The synthesis of enantiomerically pure spiro[3.3]heptane derivatives often employs strategies such as the use of chiral auxiliaries. For instance, Ellman's sulfinamide has been effectively used to introduce chirality in the synthesis of spiro[3.3]heptane-based glutamic acid analogs, allowing for the chromatographic separation of diastereomers. nih.gov A similar approach could be envisioned for the enantioselective synthesis of this compound.
The preparation of various stereoisomers of functionalized spiro[3.3]heptanes, such as 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, has been achieved from common precursors, highlighting the accessibility of different chiral configurations of this scaffold. rsc.org The ability to access distinct stereoisomers of this compound is crucial for its application in the synthesis of complex chiral molecules where precise three-dimensional arrangement is paramount.
Utility in Ligand Design for Catalysis
While specific catalytic applications of ligands derived directly from this compound are not yet extensively documented, the structural features of this compound make it a promising candidate for ligand design. The amino and hydroxyl functional groups provide two points for coordination to a metal center, and the rigid spiro[3.3]heptane backbone can create a well-defined chiral pocket around the metal. This conformational rigidity is a desirable trait in asymmetric catalysis, as it can lead to higher enantioselectivities.
The synthesis of axially chiral 2,6-disubstituted spiro[3.3]heptane derivatives has been achieved using enzymatic resolutions, demonstrating that the spiro[3.3]heptane framework can support chiral ligand structures. rsc.org The amino and alcohol functionalities of this compound could be readily modified to generate a library of bidentate ligands for various metal-catalyzed reactions. The defined spatial orientation of these functional groups, dictated by the spirocyclic core, can influence the stereochemical outcome of catalytic transformations.
Integration into Complex Molecular Architectures and Scaffolds
The spiro[3.3]heptane framework serves as a unique three-dimensional scaffold for the construction of complex molecular architectures. The functional handles of this compound, the amino and hydroxyl groups, allow for its covalent incorporation into larger molecules. For example, derivatives of 6-aminospiro[3.3]heptane have been utilized as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are complex molecules designed to induce protein degradation.
Furthermore, synthetic strategies have been developed to access a variety of mono- and bi-functionalized spiro[3.3]heptanes, demonstrating the versatility of this scaffold in medicinal chemistry projects. chemrxiv.org The defined geometry of the spiro[3.3]heptane core allows for precise control over the spatial arrangement of substituents, a critical factor in the design of molecules with specific biological activities or material properties.
Potential in Materials Science and Supramolecular Chemistry
The rigid and well-defined structure of this compound suggests its potential utility as a monomer or linker in the development of novel materials. The bifunctionality of the molecule allows for its incorporation into polymer chains, potentially leading to materials with unique thermal or mechanical properties derived from the rigid spirocyclic units. While the direct use of this compound in polymerization is not yet reported, the broader class of spiro-compounds has been explored in the context of polymer chemistry. chemrxiv.org
In the realm of supramolecular chemistry, the directional hydrogen bonding capabilities of the amino and hydroxyl groups, combined with the defined shape of the spiro[3.3]heptane scaffold, could be exploited to direct the self-assembly of complex, ordered structures. The predictable geometry of the building block can lead to the formation of discrete supramolecular assemblies or extended networks with potential applications in areas such as host-guest chemistry or crystal engineering.
Exploration as Bioisosteres in Chemical Probes and Ligand Design
The spiro[3.3]heptane scaffold is increasingly recognized as a saturated bioisostere for aromatic and other cyclic systems in medicinal chemistry. researchgate.net Its rigid, three-dimensional nature provides a distinct advantage over planar aromatic rings, often leading to improved physicochemical properties. The spiro[3.3]heptane core has been successfully used to mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org
Specifically, 1,6-disubstituted spiro[3.3]heptanes can be considered as conformationally restricted surrogates of cis-1,4- and trans-1,3-disubstituted cyclohexane (B81311) derivatives. researchgate.net This bioisosteric relationship is valuable in the design of chemical probes and ligands where precise conformational control is necessary to achieve target selectivity. By replacing a flexible ring system with the rigid spiro[3.3]heptane core of this compound, it is possible to lock a molecule into a specific bioactive conformation, potentially enhancing its interaction with a biological target.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The practical application of 6-Aminospiro[3.3]heptan-1-ol and its derivatives is contingent on the development of efficient and environmentally benign synthetic methodologies. Current strategies for constructing the spiro[3.3]heptane core often involve multi-step sequences that can be resource-intensive. nih.govresearchgate.net Future research will likely focus on several key areas to streamline the synthesis of spiro amino alcohols.
One promising avenue is the exploration of novel catalytic systems that can facilitate the construction of the spirocyclic framework in fewer steps and with higher atom economy. This includes the development of transition-metal-catalyzed cycloaddition reactions and C-H activation strategies to build the cyclobutane (B1203170) rings with high stereocontrol. Furthermore, the principles of green chemistry are expected to play a significant role, with an emphasis on the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. nih.gov The development of biocatalytic methods, employing enzymes to perform key transformations, could also offer a highly selective and sustainable route to chiral spiro[3.3]heptane derivatives. rsc.org
Discovery of Novel Reactivity Patterns for Spiro Amino Alcohols
The strained nature of the cyclobutane rings in this compound, coupled with the presence of both an amino and a hydroxyl group, suggests a rich and potentially underexplored reactivity profile. Future investigations will likely delve into the unique chemical transformations that this scaffold can undergo.
The interplay between the amino and hydroxyl functionalities could be exploited to direct regioselective and stereoselective reactions on the spirocyclic core. For instance, intramolecular hydrogen bonding could influence the reactivity of either functional group, leading to novel cyclization or rearrangement pathways. The inherent ring strain of the spiro[3.3]heptane system may also be harnessed to drive ring-opening or ring-expansion reactions, providing access to a diverse range of more complex molecular architectures. Understanding these reactivity patterns will be crucial for unlocking the full synthetic potential of this class of compounds.
Expansion of Spiro[3.3]heptane Analogues with Tunable Properties
The ability to systematically modify the structure of this compound is key to tailoring its properties for specific applications. Future research will focus on the synthesis of a wide array of analogues with diverse functional groups and substitution patterns.
By introducing different substituents onto the spiro[3.3]heptane backbone, it is possible to modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. chemrxiv.org For example, the incorporation of fluorine atoms or trifluoromethyl groups can significantly alter the electronic properties and bioavailability of the molecule. chemrxiv.org The synthesis of libraries of these analogues will enable a systematic exploration of structure-property relationships, providing valuable data for the rational design of new materials and functional molecules.
Below is a table showcasing potential modifications to the this compound scaffold and their anticipated impact on its properties.
| Modification | Position of Modification | Potential Impact on Properties |
| Alkylation/Arylation | Amino Group | Modulates basicity and steric hindrance |
| Esterification/Etherification | Hydroxyl Group | Alters polarity and hydrogen bonding capacity |
| Fluorination | Spirocyclic Core | Enhances metabolic stability and alters electronic properties |
| Introduction of other functional groups | Spirocyclic Core | Provides handles for further derivatization and property tuning |
Advancements in Stereocontrol Methodologies
The spiro[3.3]heptane core of this compound can exist as different stereoisomers, and the precise control of its three-dimensional structure is paramount for many applications. Consequently, the development of advanced stereocontrol methodologies will be a major focus of future research.
Asymmetric synthesis will be a key area of investigation, with the goal of producing enantiomerically pure this compound and its derivatives. researchgate.net This can be achieved through the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.govrsc.org For instance, the use of chiral ligands in transition-metal-catalyzed reactions can induce high levels of enantioselectivity in the formation of the spirocyclic framework. Furthermore, a deeper understanding of the conformational preferences of the spiro[3.3]heptane ring system will aid in the design of more effective stereoselective synthetic strategies.
Potential for Applications in Emerging Fields of Chemical Science (non-clinical)
While spirocyclic compounds have been extensively explored in medicinal chemistry, the unique properties of this compound and its analogues suggest potential applications in a variety of non-clinical fields. chemrxiv.orgrsc.org
In materials science, the rigid and well-defined three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive building block for the construction of novel polymers and supramolecular assemblies. The presence of both amino and hydroxyl groups provides two points for polymerization or derivatization, allowing for the creation of cross-linked materials with unique thermal and mechanical properties. Additionally, the incorporation of this spirocyclic motif into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could lead to improved performance and stability. The rigid structure can help control molecular packing and prevent aggregation, which are crucial factors for efficient charge transport and device longevity.
Furthermore, the chirality of this compound could be exploited in the development of new chiral catalysts or ligands for asymmetric synthesis. The fixed spatial arrangement of the amino and hydroxyl groups could create a well-defined chiral environment for metal coordination, leading to high enantioselectivity in catalytic transformations.
Q & A
Q. What are the common synthetic routes for 6-Aminospiro[3.3]heptan-1-ol?
- Methodological Answer : Synthesis typically involves spirocyclic precursors modified via aminomethylation. For example, reacting spiro[3.3]heptane-1,3-dione with aminomethylating agents (e.g., NH₂CH₂X, where X = leaving group) under controlled pH and temperature yields the target compound. Alternative routes include reductive amination of ketone intermediates or catalytic hydrogenation of nitrile derivatives. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature (60–85°C), and stoichiometric control to minimize byproducts .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural validation employs NMR (¹H/¹³C) to confirm the spirocyclic framework and functional groups. For instance, the hydroxyl (-OH) and amine (-NH₂) protons show characteristic downfield shifts (~1–5 ppm). X-ray crystallography resolves the fused cyclopropane rings and spatial arrangement. Mass spectrometry (e.g., ESI-MS) confirms molecular weight (C₇H₁₃NO, theoretical m/z 127.19) and fragmentation patterns .
Q. What are the primary chemical reactions of this compound?
- Methodological Answer : The hydroxyl group undergoes oxidation (e.g., with PCC to form ketones) or esterification (with acyl chlorides). The amine participates in Schiff base formation (with aldehydes) or nucleophilic substitution (e.g., alkylation). Strain in the spirocyclic system enhances reactivity in ring-opening reactions with strong acids/bases. Reaction monitoring via TLC or HPLC ensures selectivity .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for higher enantiomeric purity?
- Methodological Answer : Enantioselective synthesis employs chiral catalysts (e.g., BINOL-derived phosphoric acids) during aminomethylation. Dynamic kinetic resolution (DKR) under asymmetric hydrogenation (using Ru-BINAP complexes) enhances stereocontrol. Purity is assessed via chiral HPLC (e.g., Chiralpak® columns) or polarimetry . Solvent effects (e.g., toluene vs. ethanol) and temperature gradients (0–25°C) are critical for minimizing racemization .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
- Methodological Answer : The rigid spirocyclic structure restricts conformational flexibility, affecting binding to targets like GPCRs or enzymes. Molecular docking (AutoDock Vina) predicts enantiomer-specific interactions. In vitro assays (e.g., IC₅₀ measurements on kinase inhibitors) reveal that (R)-isomers may exhibit 10–100x higher potency than (S)-isomers due to optimal hydrogen bonding with catalytic residues .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Methodological Answer : Discrepancies in reported IC₅₀ values often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Standardize protocols using HEK293 cell lines and control for batch-to-batch compound purity (≥95% via HPLC). Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of literature data using tools like Prism® identifies outliers linked to solvent (DMSO vs. saline) or temperature variations .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) (B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular Dynamics (MD) simulations (AMBER force field) model solvation effects and transition states. Machine learning (e.g., Chemprop) trains on spirocyclic reaction datasets to forecast yields and byproducts. Validate predictions with small-scale exploratory reactions monitored by GC-MS .
Q. What strategies elucidate the mechanism of action in biological systems?
- Methodological Answer : Photoaffinity labeling (e.g., incorporating diazirine moieties) identifies direct protein targets via UV crosslinking and LC-MS/MS. CRISPR-Cas9 knockout of suspected targets (e.g., PDE4 isoforms) in cell models confirms pathway involvement. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while NMR-based ligand-observed experiments (STD, WaterLOGSY) map interaction epitopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
